molecular formula C8H13NO B1610533 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile CAS No. 60549-63-5

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1610533
CAS RN: 60549-63-5
M. Wt: 139.19 g/mol
InChI Key: AEXZSVDYGIOBAK-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile, also known as DMTHP, is a chemical compound with the molecular formula C8H13NO. It is a colorless liquid with a faint odor and is widely used in scientific research applications.

Scientific Research Applications

Synthesis Methods

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile is a versatile compound used in various synthetic pathways. Its applications include the synthesis of pyran and pyridine derivatives, which are valuable for their potential uses in materials science and pharmacology. For instance, it is utilized in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, a method that exemplifies its role in facilitating rapid and efficient chemical transformations without the need for catalysts or solvents (Tu et al., 2002).

Material Science Applications

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile derivatives have been explored for their optical properties, particularly in the development of nonlinear optical materials. The synthesis and characterization of such derivatives reveal their potential in creating materials with desirable electronic and optical properties for applications in optoelectronics and photonics (Moylan et al., 1996).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile are synthesized for their biological activities. These compounds serve as key intermediates in the production of molecules with potential therapeutic applications, such as antitumor and antibacterial agents. The structural flexibility and reactivity of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile make it an invaluable scaffold in the design and synthesis of novel bioactive compounds (Ignatovich et al., 2015).

Green Chemistry

The compound is also significant in the context of green chemistry, where its use in ionic liquids exemplifies a move towards more environmentally friendly synthetic methods. This approach highlights the compound's role in promoting sustainable chemical practices by reducing the need for hazardous solvents and enabling reactions under mild conditions (Wang et al., 2009).

properties

IUPAC Name

2,2-dimethyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXZSVDYGIOBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485641
Record name 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60549-63-5
Record name 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxane-4-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Toluenesulfonylmethyl isocyanide (693 mg) and tert-butanol (438 μl) were added to a solution of 2,2-dimethyltetrahydro-4H-pyran-4-one (350 mg) in dimethoxyethane (10 ml) with stirring. Potassium tert-butoxide (766 mg) were added in three portions under cooling at −20° C. The mixture was heated to room temperature and then stirred for 18 hours. Diethyl ether was added and the mixture was filtered through Celite. Thereafter, the solvent was evaporated under reduced pressure to give the title compound (321 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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